molecular formula C20H20N2 B6086957 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine

2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine

Cat. No. B6086957
M. Wt: 288.4 g/mol
InChI Key: VBILVOBHJIPKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine, also known as IPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. IPP is a member of the perimidine family of compounds, which are characterized by their fused six-membered and five-membered ring structures. IPP has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is not fully understood, but several studies have suggested that it may interact with specific receptors or enzymes in cells. For example, one study found that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine binds to the receptor tyrosine kinase Axl, which is involved in cell proliferation and survival. Other studies have suggested that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine may inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to exhibit a range of interesting biochemical and physiological effects. For example, several studies have reported that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has anti-inflammatory properties, which may make it useful for treating inflammatory diseases. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has also been shown to have anti-tumor activity in some cancer cell lines, although further research is needed to fully understand its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in lab experiments is its high selectivity for certain proteins and receptors. This makes it a useful tool for studying specific cellular processes. However, one limitation of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine. One area of interest is the development of new synthetic methods for producing 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine and related compounds. Another area of research could involve the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a tool for studying protein-protein interactions in living cells. Finally, there may be potential applications for 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in the development of new therapies for inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been described in several research articles. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine.

Scientific Research Applications

2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a fluorescent probe for studying protein-protein interactions. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to bind selectively to certain proteins, and its fluorescence properties make it a useful tool for monitoring protein-protein interactions in real-time.

properties

IUPAC Name

2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBILVOBHJIPKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine

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